![molecular formula C10H9BrO2 B1314748 2-Bromo-5-methoxy-1-indanone CAS No. 29278-11-3](/img/structure/B1314748.png)
2-Bromo-5-methoxy-1-indanone
Overview
Description
“2-Bromo-5-methoxy-1-indanone” is a halogenated indanone . It can be obtained via bromination of 1-indanone .
Synthesis Analysis
The synthesis of 1-indanones has been extensively studied and more than 100 synthetic methods have been developed . These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc . A commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
Chemical Reactions Analysis
2-Bromo-1-indanone may be used in the preparation of trans -2-benzal-1-indanone epoxide via Darzens-type condensation with benzaldehyde . It may also be employed as a substrate to investigate the substrate specificity of recombinant β-keto ester reductase (KER) of Penicillium citrinum .
Scientific Research Applications
Reformatsky Reaction Development : A study by Scherkenbeck & Siegel, 2005 developed a safe process for the Reformatsky reaction involving 5-methoxy-1-indanone, which was scaled up from the lab to the pilot plant.
Optical Purity Determination : Research by Boyd, Sharma, & Smith, 1983 focused on the synthesis and optical purity determination of various compounds derived from 2-Bromo-1-hydroxyindan and 5-methoxy-1-indanone.
Synthesis of Indanone Derivatives : A study conducted by Chatterjee & Banerjee, 1970 detailed the synthesis of 4-methyl-5-methoxyindan-1-one, exploring various cyclization methods and their outcomes.
Investigation of Indanone Reactions : Allisson, Büchi, & Michaelis, 1966 examined the reactions of secondary amines with 2-bromo-1-indanones and their implications in synthesizing different amino compounds.
Monoamine Oxidase Inhibitors : Research by Nel et al., 2016 focused on the synthesis of 2-heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase, a potential treatment for Parkinson's disease.
Synthesis of Oxygenated Compounds : Etomi et al., 2008 documented the regioselective construction of oxygenated compounds through Diels-Alder reactions using dioxygenated indanone-type compounds.
Study of Indanone Reduction Products : Sam, Alwani, & Aparajithan, 1965 prepared several 2-pyridylmethylene-1-indanones and investigated their reduction products.
Microbiological Transformations : In a study by Wieglepp, Hoyer, & Kieslich, 1973, 5-methoxy-2-(5-nitrofurfuryliden)-1-indanone was examined for its microbiological transformations.
Energetic Characterization of Indanone Derivatives : Silva, Lima, & Ribeiro da Silva, 2018 conducted an energetic study on various indanone derivatives, including 6-methoxy-1-indanone.
Chemistry of Pyrido[4,3-]Carbazoles : Popplestone & Sainsbury, 1983 explored synthetic approaches to 6 H -9-methoxy-5, 11-dimethylpyrido[4,3- b ] fluorene, including reactions with 6-methoxyindanone.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methoxy-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-7-2-3-8-6(4-7)5-9(11)10(8)12/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAOMAGKUNHGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472229 | |
Record name | 2-bromo-5-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-1-indanone | |
CAS RN |
29278-11-3 | |
Record name | 2-bromo-5-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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